molecular formula C10H15NO2 B2871008 N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide CAS No. 2224418-28-2

N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide

Cat. No.: B2871008
CAS No.: 2224418-28-2
M. Wt: 181.235
InChI Key: GMEDPFQUVRCEMB-UHFFFAOYSA-N
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Description

N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to an oxolane ring, which is further connected to a prop-2-enamide moiety. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.

Properties

IUPAC Name

N-(4-cyclopropyloxolan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-10(12)11-9-6-13-5-8(9)7-3-4-7/h2,7-9H,1,3-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEDPFQUVRCEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1COCC1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide can be achieved through a multi-step process involving the formation of the oxolane ring, introduction of the cyclopropyl group, and subsequent attachment of the prop-2-enamide moietyThe final step involves the coupling of the oxolane derivative with prop-2-enamide under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization to obtain the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Cyclopropyloxolan-3-yl)prop-2-enamide include:

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropyl group and oxolane ring, which impart distinct chemical reactivity and potential biological activity. These features differentiate it from other similar compounds and make it a valuable compound for various scientific research applications .

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